molecular formula C26H25ClN4O2S B2855683 N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1243102-63-7

N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2855683
CAS RN: 1243102-63-7
M. Wt: 493.02
InChI Key: QVFHDKFNEYURGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25ClN4O2S and its molecular weight is 493.02. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves the reaction of 3-chlorobenzylamine with 2-(4-methylphenyl)-3-oxobutanenitrile to form the intermediate 3-chlorobenzyl 2-(4-methylphenyl)-3-oxobutane-1-amide. This intermediate is then reacted with 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxamide to form the final product.", "Starting Materials": [ "3-chlorobenzylamine", "2-(4-methylphenyl)-3-oxobutanenitrile", "2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxamide" ], "Reaction": [ "Step 1: 3-chlorobenzylamine is reacted with 2-(4-methylphenyl)-3-oxobutanenitrile in the presence of a base such as potassium carbonate and a solvent such as ethanol to form the intermediate 3-chlorobenzyl 2-(4-methylphenyl)-3-oxobutane-1-amide.", "Step 2: The intermediate 3-chlorobenzyl 2-(4-methylphenyl)-3-oxobutane-1-amide is then reacted with 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxamide in the presence of a base such as sodium hydride and a solvent such as dimethylformamide to form the final product N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide." ] }

CAS RN

1243102-63-7

Product Name

N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Molecular Formula

C26H25ClN4O2S

Molecular Weight

493.02

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C26H25ClN4O2S/c1-16-7-9-18(10-8-16)21-15-34-23-22(21)29-26(30-25(23)33)31-11-3-5-19(14-31)24(32)28-13-17-4-2-6-20(27)12-17/h2,4,6-10,12,15,19H,3,5,11,13-14H2,1H3,(H,28,32)(H,29,30,33)

InChI Key

QVFHDKFNEYURGG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.